molecular formula C13H14N2O2 B5188922 N-(2-furylmethyl)-N'-(4-methylphenyl)urea

N-(2-furylmethyl)-N'-(4-methylphenyl)urea

Cat. No.: B5188922
M. Wt: 230.26 g/mol
InChI Key: CQEUVINXJWQPOV-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N'-(4-methylphenyl)urea is a urea derivative featuring a 2-furylmethyl group and a 4-methylphenyl substituent on the urea scaffold. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, anticancer properties, and pesticidal applications . The furan ring introduces heteroaromaticity and oxygen-mediated hydrogen bonding capabilities, which may influence solubility and intermolecular interactions compared to purely aromatic analogs .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-4-6-11(7-5-10)15-13(16)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEUVINXJWQPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-N'-(4-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a urea functional group, which is known for its versatility in biological applications. The molecular structure can be represented as follows:

C12H14N2O(Molecular Weight 218 25 g mol)\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}\quad (\text{Molecular Weight 218 25 g mol})

The compound consists of two aromatic groups: a furyl group and a methylphenyl group. These substituents may influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research suggests that the compound may modulate enzymatic activity, potentially leading to therapeutic effects in various disease models.

1. Anticancer Activity

Several studies have investigated the anticancer potential of urea derivatives, including this compound:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, showing significant antiproliferative effects. For instance, it exhibited IC50 values in the micromolar range against human colon (HCT116) and breast (MCF-7) cancer cells, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : The anticancer activity is believed to arise from the inhibition of key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and mTOR pathways .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Bactericidal Effects : The compound demonstrated bactericidal activity against Staphylococcus aureus biofilms, outperforming conventional antibiotics in certain assays . This suggests potential applications in treating resistant bacterial infections.
  • Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways critical for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 (µM)Mechanism of Action
AnticancerHCT116 (Colon Cancer)15PI3K/Akt inhibition
MCF-7 (Breast Cancer)20mTOR pathway disruption
AntimicrobialStaphylococcus aureus5Membrane disruption

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Below is a comparative analysis of key analogs:

Compound Name R1 R2 Molecular Weight (g/mol) logP Key Features
N-(2-furylmethyl)-N'-(4-methylphenyl)urea 2-furylmethyl 4-methylphenyl ~260 (calculated) ~3.2* Heteroaromatic (furan), moderate H-bonding
RPR 116258 () 4-hydroxyphenyl 4-methylphenyl 242.28 ~2.8 Polar hydroxyl group enhances solubility
N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea () 4-chlorophenyl 2-trifluoromethylphenyl 300.68 ~4.1 Halogen and CF3 groups increase hydrophobicity
N-(2-ethylphenyl)-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea () 2-ethylphenyl Indolyl + 4-methylphenyl ~370 (estimated) ~5.5 Bulky indole substituent; high lipophilicity
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N'-(4-methylphenyl)urea () Imidazolidinone-ethyl 4-methylphenyl ~292 (calculated) ~1.5 Polar imidazolidinone enhances H-bonding

*Note: logP values estimated using ChemDraw/BioByte tools due to lack of direct data.

Key Observations:
  • Heteroaromatic vs.
  • Halogen Effects : Chlorine and trifluoromethyl groups (e.g., ) increase molecular weight and lipophilicity, favoring membrane permeability but reducing solubility .
  • Bulkier Substituents: Indole or imidazolidinone groups () introduce steric hindrance and alter binding affinities in biological systems .
Enzyme Inhibition and Anticancer Activity

Unsymmetrical ureas, such as those in , demonstrate varied enzyme inhibitory profiles depending on substituents. For example:

  • N-Mesityl-N'-(4-methylphenyl)urea (, Compound 6) showed moderate kinase inhibition due to the mesityl group’s steric bulk .
  • This compound : The furan’s electron-rich structure may enhance interactions with catalytic sites in enzymes like cytochrome P450, though specific data is lacking.

Crystallographic and Packing Behavior

highlights the role of weak interactions (C–H⋯N, π–π stacking) in determining crystal structures of imidazole-4-imines. For the target compound:

  • Furan-Oxygen Interactions : The furan oxygen may form C–H⋯O hydrogen bonds, leading to distinct packing motifs compared to chlorophenyl or methylphenyl analogs .
  • Comparison with Halogenated Analogs : Bromine or chlorine substituents () strengthen halogen bonding, whereas the furan group relies on weaker but directional O-mediated interactions .

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